molecular formula C11H16ClNO B1405522 3-(3,4-Dimethylphenoxy)azetidine hydrochloride CAS No. 1449117-54-7

3-(3,4-Dimethylphenoxy)azetidine hydrochloride

Cat. No.: B1405522
CAS No.: 1449117-54-7
M. Wt: 213.7 g/mol
InChI Key: JYHOKLLMUYZAOI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a hydrochloride salt of 3-(3,4-dimethylphenoxy)azetidine, which is a heterocyclic compound containing an azetidine ring substituted with a 3,4-dimethylphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)azetidine hydrochloride typically involves the reaction of 3,4-dimethylphenol with azetidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or toluene, and bases such as sodium hydride or potassium carbonate are often used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted azetidine derivatives .

Scientific Research Applications

3-(3,4-Dimethylphenoxy)azetidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3,4-Dimethylphenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHOKLLMUYZAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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